Physical and chemical properties of 1-(4-isobutylphenyl)ethanol
Physical and chemical properties of 1-(4-isobutylphenyl)ethanol
An In-depth Technical Guide to 1-(4-Isobutylphenyl)ethanol for Researchers and Drug Development Professionals
Introduction
1-(4-Isobutylphenyl)ethanol, a chiral aromatic alcohol, holds a position of significant interest within the fields of pharmaceutical chemistry and drug development. Structurally, it is characterized by a para-isobutylphenyl group attached to an ethanol backbone, a feature that imparts a combination of lipophilicity and reactive potential.[] While it is recognized as a photodegradation product of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, its primary role in the pharmaceutical industry is that of a pivotal precursor.[2][3][4]
This guide offers a comprehensive technical overview of 1-(4-isobutylphenyl)ethanol, synthesizing data on its physicochemical properties, synthesis methodologies, analytical characterization, and applications. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this key intermediate.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its application in research and manufacturing. 1-(4-Isobutylphenyl)ethanol is typically a colorless to pale yellow, oily liquid at room temperature.[2][5] Its hydrophobic isobutyl group makes it sparingly soluble in water but soluble in organic solvents like chloroform, DMSO, and methanol.[2][5][6]
A summary of its key identifiers and properties is presented below.
Table 1: Chemical Identifiers and Physicochemical Data for 1-(4-Isobutylphenyl)ethanol
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]ethanol | [7] |
| CAS Number | 40150-92-3 | [][2][6] |
| Molecular Formula | C₁₂H₁₈O | [][8][9] |
| Molecular Weight | 178.27 g/mol | [7][10][11] |
| Appearance | Colorless to pale yellow oil/liquid | [2][3][5] |
| Boiling Point | 245.5 ± 8.0 °C (at 760 mmHg) 111 °C (at 1 Torr) | [][6][8][2][3] |
| Density | 0.954 ± 0.06 g/cm³ (Predicted) | [2][6] |
| Flash Point | 108.2 °C | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [2][6] |
| pKa | 14.53 ± 0.20 (Predicted) | [2][6] |
| LogP | 3.6 (XLogP3) | [6][7] |
| Refractive Index | 1.512 | [6] |
| InChI Key | VLVILBSSXMZZCB-UHFFFAOYSA-N | [][7] |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)O | [][6] |
Synthesis and Manufacturing Pathways
The synthesis of 1-(4-isobutylphenyl)ethanol is a critical step in modern, greener manufacturing routes for Ibuprofen, most notably the Hoechst-Celanese (BHC) process.[12][13] The primary method involves the selective reduction of the ketone group in the precursor, 4'-isobutylacetophenone (IBAP). This transformation is valued for its high atom economy, minimizing waste.[13]
Several catalytic systems have been developed for this hydrogenation reaction:
-
Raney Nickel: A widely used and effective catalyst for the hydrogenation of IBAP, often used in solvent-free conditions.[12][13][14]
-
Noble Metal Catalysts: Palladium on carbon (Pd/C) has been shown to effectively catalyze the reduction.[15]
-
Borohydride Reduction: For laboratory-scale synthesis, sodium borohydride (NaBH₄) in an alcoholic solvent offers a convenient and high-yield method.[2][3][16]
-
Copper-Based Catalysts: Recent advancements have demonstrated that copper-containing catalysts can provide a highly selective and efficient reduction of IBAP, suitable for continuous, large-scale industrial production.[17][18]
The overall industrial pathway, which underscores the importance of 1-(4-isobutylphenyl)ethanol, is illustrated below.
Protocol: Laboratory Synthesis via Sodium Borohydride Reduction
This protocol describes a self-validating method for synthesizing 1-(4-isobutylphenyl)ethanol from p-isobutylacetophenone, adapted from established procedures.[2][16] The causality behind this choice is the high selectivity of NaBH₄ for reducing ketones in the presence of an aromatic ring and the mild reaction conditions required.
Materials:
-
p-Isobutylacetophenone (1.23 mL, 6.28 mmol)
-
Methanol (6.0 mL)
-
Sodium borohydride (NaBH₄) (0.237 g, 13.2 mmol)
-
10% Hydrochloric acid (HCl) solution (20 mL)
-
Petroleum ether (or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, glassware
Procedure:
-
Dissolution: In a separatory funnel, dissolve 1.23 mL of p-isobutylacetophenone in 6.0 mL of methanol.
-
Reduction: Carefully add 0.237 g of sodium borohydride to the solution in portions. Effervescence (hydrogen gas evolution) will occur. Swirl the funnel gently and allow the reaction to proceed for 10-15 minutes. The reaction is exothermic; cooling in an ice bath can be used for control if necessary.
-
Quenching: To neutralize unreacted NaBH₄ and protonate the resulting alkoxide, slowly add 20 mL of 10% HCl solution. Again, be cautious of gas evolution.
-
Extraction: Extract the aqueous layer with three 5 mL portions of petroleum ether. The product, being organic, will partition into the ether layer.
-
Washing & Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution followed by brine, if necessary, to remove any residual acid. Dry the combined organic layers over anhydrous sodium sulfate to remove water.
-
Isolation: Decant or filter the dried solution and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the final product, 1-(4-isobutylphenyl)ethanol, as an oil.[16]
Analytical Characterization
Structural confirmation and purity assessment are critical for any chemical intermediate. 1-(4-Isobutylphenyl)ethanol can be characterized using standard spectroscopic techniques.
Table 2: Spectroscopic Data for 1-(4-Isobutylphenyl)ethanol
| Technique | Observed Chemical Shifts / Properties | Source(s) |
| ¹H NMR | δ 7.28 (d, 2H), 7.17 (d, 2H), 4.85 (q, 1H), 2.45 (d, 2H), 1.85 (m, 1H), 1.48 (d, 3H), 0.90 (d, 6H) (Representative values, solvent dependent) | [2][3] |
| ¹³C NMR | 143.3, 140.7, 129.1, 125.4, 70.0, 45.2, 30.3, 25.1, 22.7, 22.5 (Representative values, solvent dependent) | [2][3] |
| Mass Spec. | Key fragments observed at m/z 163, 118, 117. | [7] |
| IR (ATR) | ~3350 cm⁻¹ (O-H stretch, broad), ~2954 cm⁻¹ (Csp³-H stretch), ~1511 cm⁻¹ (C=C aromatic stretch) | [16] |
Applications in Drug Development and Research
The utility of 1-(4-isobutylphenyl)ethanol extends beyond its role as a synthetic building block.
-
Ibuprofen Synthesis: Its most prominent application is as the penultimate intermediate in the BHC synthesis of Ibuprofen.[12] The subsequent step involves a palladium-catalyzed carbonylation that converts the alcohol into the corresponding carboxylic acid, Ibuprofen.[][15][19]
-
Pharmaceutical Reference Standard: It serves as a certified secondary standard for quality control in pharmaceutical laboratories.[20] It is used to identify and quantify impurities in Ibuprofen active pharmaceutical ingredients (APIs) and final drug products.[21]
-
Impurity and Degradation Studies: As a known photodegradation product of Ibuprofen, it is a critical reference material for stability studies and for developing analytical methods to monitor the degradation of Ibuprofen under various conditions.[2][4]
-
Research Applications: The compound's structure makes it valuable for research in several areas. It has been explored as a chiral selector for separating enantiomers in chromatography, as an additive in polymer chemistry to enhance thermal stability, and has been studied for potential antioxidant and cytotoxic activities.[][2][3]
The following diagram illustrates its central role in a typical quality control workflow for Ibuprofen analysis.
Safety, Handling, and Storage
Proper handling of 1-(4-isobutylphenyl)ethanol is essential in a laboratory or manufacturing setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[7][11]
Table 3: GHS Hazard Information
| Code | Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [7][11] |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | [7] |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2) | [7] |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] Avoid contact with skin and eyes and inhalation of vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperatures range from 2-8°C.[2][6][22] Keep away from strong oxidizing agents, as they are incompatible.[11][23]
-
Spill Response: In case of a spill, contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal according to local regulations.[11]
-
First Aid: In case of eye contact, rinse thoroughly with water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek immediate medical attention.[11][23]
Conclusion
1-(4-Isobutylphenyl)ethanol is more than a mere chemical curiosity; it is a cornerstone of modern pharmaceutical manufacturing and a vital tool for analytical scientists. Its well-defined physicochemical properties, established synthesis routes, and critical role as the direct precursor to Ibuprofen ensure its continued relevance. For professionals in drug development, a thorough understanding of this compound—from its synthesis and reactivity to its application as a reference standard—is indispensable for ensuring the quality, safety, and efficacy of one of the world's most important medicines.
References
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Chemsrc. (2025, August 25). 1-(4-Isobutylphenyl)Ethanol | CAS#:40150-92-3. [Link]
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MilliporeSigma. (n.d.). 1-(4-Isobutylphenyl)ethanol Pharmaceutical Secondary Standard CRM. [Link]
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European Publication Server. (2024, July 24). PROCESS FOR PRODUCING 1-(4-ISOBUTYLPHENYL)ETHANOL BY HYDROGENATION OF 1-(4-ISOBUTYL-PHENYL)ETHANONE IN THE PRESENCE OF A CATALYS. [Link]
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PubChem - NIH. (n.d.). (1S)-1-(4-isobutylphenyl)ethanol | C12H18O | CID 11062969. [Link]
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